
3,6-Dinitroperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dinitroperylene is a nitroarene compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups (-NO2) attached to the 3rd and 6th positions of the perylene core. Nitroarenes, including this compound, are known for their significant roles in various chemical and industrial applications due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitroperylene typically involves the nitration of perylene. This process can be achieved by treating perylene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 3rd and 6th positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves large-scale nitration reactors where perylene is continuously fed and reacted with nitrating agents under stringent temperature and pressure controls. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dinitroperylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: Although less common, the perylene core can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3,6-Diaminoperylene.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Oxidation: Oxidized perylene derivatives.
Aplicaciones Científicas De Investigación
3,6-Dinitroperylene has found applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing other functionalized perylene derivatives.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its electronic properties.
Mecanismo De Acción
The mechanism by which 3,6-Dinitroperylene exerts its effects is primarily through its electronic interactions. The nitro groups influence the electron density of the perylene core, making it more reactive towards nucleophiles and reducing agents. In biological systems, it can interact with proteins and DNA, potentially leading to mutagenic effects. The exact molecular targets and pathways are still under investigation, but it is known to bind to certain receptor proteins with high affinity.
Comparación Con Compuestos Similares
- 1,6-Dinitroperylene
- 1,7-Dinitroperylene
- 3,9-Dinitroperylene
Comparison: 3,6-Dinitroperylene is unique due to the specific positioning of its nitro groups, which affects its electronic properties and reactivity. Compared to its regioisomers like 1,6-Dinitroperylene and 1,7-Dinitroperylene, this compound exhibits different optical and electronic characteristics, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
92072-10-1 |
|---|---|
Fórmula molecular |
C20H10N2O4 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
1,4-dinitroperylene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-9-7-13-12-5-1-3-11-4-2-6-15(18(11)12)20-17(22(25)26)10-8-14(16)19(13)20/h1-10H |
Clave InChI |
ZASUVQZIMLCJBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC(=C5C3=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


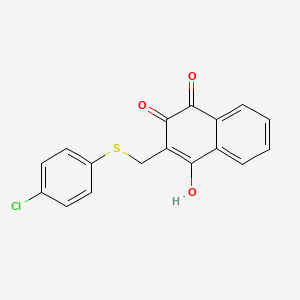
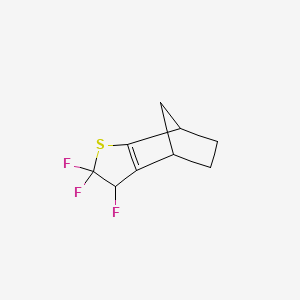
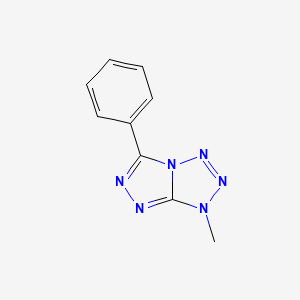
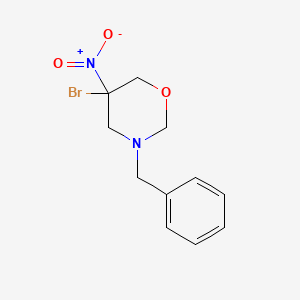
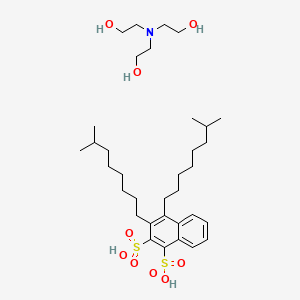
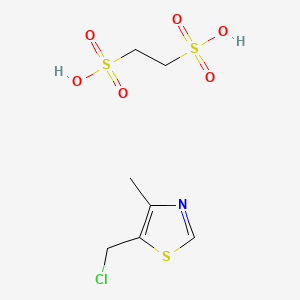
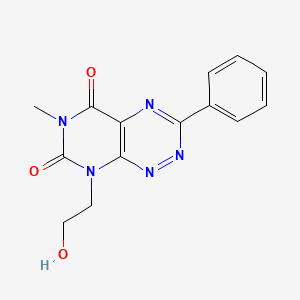
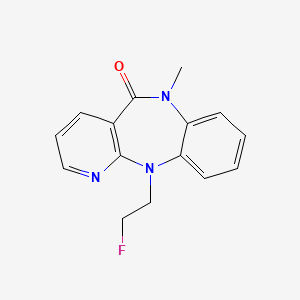

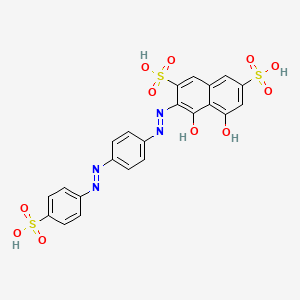
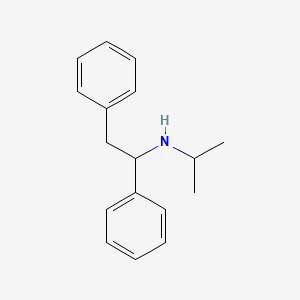
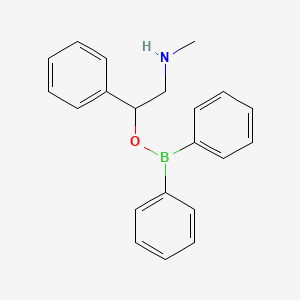

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
